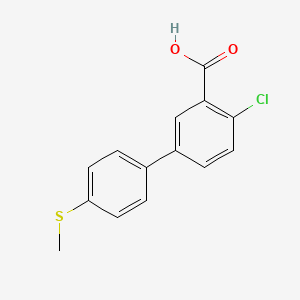
2-Fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid (also known as 2F-5F-MPBA) is a fluorinated derivative of benzoic acid, a simple aromatic carboxylic acid. The fluorination of benzoic acid has been shown to increase its hydrophobicity, which can be useful in a variety of applications. 2F-5F-MPBA is a high purity grade of this fluorinated compound, with 95% purity. This compound has been used in a variety of scientific research applications, including as an active ingredient in pharmaceuticals, as a reagent in laboratory experiments, and as an analytical tool.
Aplicaciones Científicas De Investigación
2F-5F-MPBA has been used in a variety of scientific research applications. It has been used as an active ingredient in pharmaceuticals, as a reagent in laboratory experiments, and as an analytical tool. In pharmaceuticals, 2F-5F-MPBA has been used as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In laboratory experiments, 2F-5F-MPBA has been used as a reagent to synthesize other compounds. As an analytical tool, 2F-5F-MPBA has been used in the analysis of biological samples, such as in the detection of proteins and other biomolecules.
Mecanismo De Acción
2F-5F-MPBA has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in inflammation. 2F-5F-MPBA binds to the active site of the enzyme and prevents it from catalyzing the production of prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-5F-MPBA are related to its mechanism of action. As an inhibitor of COX-2, 2F-5F-MPBA can reduce inflammation and pain associated with inflammation. It has also been shown to reduce the production of other molecules involved in inflammation, such as leukotrienes and prostaglandins. In addition, 2F-5F-MPBA has been shown to reduce the production of nitric oxide, which can be beneficial in the treatment of some cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2F-5F-MPBA has several advantages when used in laboratory experiments. It is a highly pure grade of the compound, with 95% purity. This makes it an ideal reagent for synthesizing other compounds. In addition, 2F-5F-MPBA is relatively inexpensive and can be easily synthesized from readily available starting materials. The major limitation of 2F-5F-MPBA is its low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 2F-5F-MPBA. One potential application is in the development of new pharmaceuticals. 2F-5F-MPBA could be used as an active ingredient in drugs designed to treat inflammation, pain, and cardiovascular diseases. In addition, 2F-5F-MPBA could be used as a reagent in the synthesis of other compounds, such as drugs and dyes. Finally, 2F-5F-MPBA could be used as an analytical tool in the detection of proteins and other biomolecules.
Métodos De Síntesis
2F-5F-MPBA can be synthesized by the reaction of 2-fluoro-3-methoxybenzaldehyde with 2-fluoro-5-chlorobenzoic acid in the presence of an acid catalyst. This reaction is known as the Friedel-Crafts acylation reaction. The reaction proceeds in two steps: first, the aldehyde and acid react to form an acylium ion intermediate, which then reacts with a second molecule of aldehyde to form the desired product. The reaction is typically carried out in a solvent such as dichloromethane and can be performed at room temperature.
Propiedades
IUPAC Name |
2-fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-4-2-3-9(13(12)16)8-5-6-11(15)10(7-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBRDTDEHBQROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690078 |
Source


|
| Record name | 2',4-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-27-6 |
Source


|
| Record name | 2',4-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














